molecular formula C25H22FN5O2S B2518178 5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-73-0

5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

货号: B2518178
CAS 编号: 887221-73-0
分子量: 475.54
InChI 键: RVKWMJCLWAKBSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpiperazine moiety, and a triazolothiazole core. Its multifaceted structure allows it to interact with various biological targets, making it a valuable molecule for medicinal chemistry and pharmacological studies.

准备方法

The synthesis of 5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system.

    Introduction of the Fluorophenyl Group: This step typically involves a nucleophilic substitution reaction where a fluorophenyl group is introduced.

    Attachment of the Phenylpiperazine Moiety: This step involves the coupling of the phenylpiperazine group to the intermediate compound.

    Final Functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

Cyclocondensation Reactions

The triazolothiazole core can undergo cyclocondensation with α-bromoacetyl derivatives to form hybrid structures. For example:

  • Reaction : 2-(4-amino-5-mercapto-4H- triazol-3-yl)phenol reacts with α-bromoacetyl derivatives (e.g., aromatic or heterocyclic bromides) under acetic acid catalysis in ethanol.

  • Product : Functionalized hybrids bearing triazolothiazole, aryl, or coumarin moieties .

  • Conditions : Refluxing ethanol, 6–8 hours, yields 65–85% .

Table 1: Cyclocondensation Reactions

SubstrateReagentConditionsProductYieldSource
Triazolothiazole derivativeα-Bromoacetyl coumarinEtOH, reflux, 6 hCoumarin-triazolothiazole hybrid78%
Triazolothiazole derivativeα-Bromoacetyl pyran-2-oneEtOH, reflux, 7 hPyran-2-one-triazolothiazole hybrid72%

Intramolecular Cyclization

Intramolecular cyclization is pivotal for constructing fused heterocyclic systems. For instance:

  • Reaction : 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]naphthalene-1,4-diones undergo cyclization in ethanol-HCl.

  • Product : Naphtho[1,2-e] triazolo[3,4-b] thiadiazin-5-ones .

  • Conditions : Refluxing ethanol-HCl (1:1), 4–5 hours, yields 56–82% .

Table 2: Cyclization Parameters

Starting MaterialAcid CatalystSolventTemperatureProductYieldSource
Thio-naphthoquinone intermediateHClEtOH-HClRefluxNaphtho-triazolothiadiazinone68%

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

  • Fluorophenyl group : Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).

  • Furan-2-yl group : Participates in electrophilic substitution (e.g., nitration, sulfonation) .

Key Observations:

  • Nucleophilic substitution at the fluorophenyl group requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

  • Electrophilic substitution on the furan ring is regioselective, favoring the 5-position due to electron-donating effects of the oxygen atom .

Functional Group Compatibility

  • Phenylpiperazine moiety : Base-sensitive; reactions requiring strong bases (e.g., Grignard reagents) may degrade this group.

  • Hydroxyl group : Can be acylated or alkylated under standard conditions (e.g., Ac₂O/pyridine for acetylation) .

Synthetic Challenges and Optimization

  • Scalability : Multi-step synthesis necessitates optimization for industrial production, including:

    • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclocondensation yields .

    • Solvent selection : Ethanol/water mixtures enhance solubility of polar intermediates .

科学研究应用

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. Its ability to interact with various biological targets positions it as a candidate for drug development. Research has indicated that it may exhibit:

  • Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin pathways, which are critical for mood regulation.
  • Antipsychotic Properties : Its interaction with dopamine receptors indicates potential use in treating psychotic disorders.
  • Neuroprotective Effects : Initial findings suggest it may protect neuronal cells from oxidative stress.

Pharmacology

In pharmacological studies, 5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is utilized to explore its effects on various biological pathways. Key areas of focus include:

  • Mechanism of Action : The compound's interactions with specific receptors or enzymes can modulate their activity, impacting downstream cellular processes.
  • Biological Pathways : Understanding how this compound affects different signaling pathways can provide insights into its therapeutic potential.

Biological Research

In biological research, this compound serves as a tool to study interactions with enzymes, receptors, and other biomolecules. Its application includes:

  • Enzyme Inhibition Studies : Investigating how the compound inhibits specific enzymes can help elucidate its biological mechanisms.
  • Receptor Binding Studies : Understanding how the compound binds to various receptors can inform its pharmacological profile.

Industrial Applications

Beyond medicinal uses, this compound may find applications in industrial settings:

  • Material Development : Its unique chemical properties could be harnessed in developing new materials or as precursors for synthesizing other complex molecules.

作用机制

The mechanism of action of 5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes.

相似化合物的比较

Similar compounds to 5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol include other triazolothiazole derivatives and compounds with phenylpiperazine moieties These similar compounds may share some biological activities but differ in their specific interactions and potency

生物活性

The compound 5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887219-55-8) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antitumor research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The molecular formula for this compound is C23H24FN5OSC_{23}H_{24}FN_5OS with a molecular weight of 437.5 g/mol. Its structure includes a triazole ring fused with a thiazole moiety, which is known to enhance biological activity.

Key Properties

PropertyValue
Molecular FormulaC23H24FN5OSC_{23}H_{24}FN_5OS
Molecular Weight437.5 g/mol
CAS Number887219-55-8

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. The presence of the 1,2,4-triazole core in this compound suggests potential effectiveness against various fungal pathogens. Studies indicate that triazoles can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects .

Case Study: Antifungal Efficacy

In a comparative study assessing the antifungal activity of various triazole derivatives, compounds similar to our target compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 32 µg/mL against common fungal strains such as Candida albicans and Aspergillus niger. The most active derivatives exhibited MIC values in the range of 0.06–2 µg/mL, indicating excellent antifungal potency .

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties. Triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings on Antitumor Effects

A study evaluating the cytotoxic effects of triazole derivatives on human cancer cell lines revealed that compounds with similar structures to our target showed IC50 values as low as 10 µM against breast cancer cells. The mechanism was attributed to the disruption of the mitochondrial membrane potential and activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. The inclusion of a fluorophenyl group and a piperazine moiety enhances lipophilicity and receptor affinity, which are critical for biological interactions. The SAR analysis indicates that modifications in these groups can lead to variations in potency and selectivity against specific targets .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiazolo-triazole core via cyclization of α-haloketones with thiosemicarbazides (e.g., using ethanol as a solvent under reflux at 80–90°C) . Subsequent steps include nucleophilic aromatic substitution to introduce the 2-fluorophenyl and 4-phenylpiperazine groups, followed by a Mannich reaction to incorporate the furan-2-ylmethyl moiety. Key optimizations:

  • Use anhydrous conditions and catalysts like triethylamine for substitution reactions to reduce by-products .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via column chromatography .
    Table 1 : Yield Optimization Parameters
StepTemperature (°C)CatalystSolventYield (%)
Core formation85NoneEthanol65–70
Piperazine substitution110TriethylamineDMF80–85

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., furan protons at δ 6.3–7.2 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 513.18) with <2 ppm error .
  • FT-IR : Identify key functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .

Q. How can initial bioactivity screening be designed to assess pharmacological potential?

  • Methodological Answer :

  • In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR2) and GPCRs (e.g., dopamine D2/D3 receptors) at 1–10 µM concentrations, using ATPase/luciferase-based readouts .
  • Antimicrobial screening : Follow CLSI guidelines with MIC determinations against S. aureus and E. coli .
  • Cytotoxicity : Use MTT assays on HEK-293 and cancer cell lines (e.g., MCF-7, A549) to establish IC50 values .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) for aqueous solubility enhancement .
  • Salt formation : React the hydroxyl group with HCl to form a water-soluble hydrochloride salt .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-diffusion .

Q. How does this compound compare structurally and functionally to analogs?

  • Methodological Answer : Comparative analysis using Table 2 :

CompoundSubstituentsBioactivity (IC50, µM)Key Difference
Target2-Fluorophenyl, FuranEGFR: 0.85High selectivity
Analog A4-FluorophenylEGFR: 2.3Reduced potency
Analog BThiopheneVEGFR2: 1.2Altered kinase profile
Data from SAR studies suggest fluorophenyl positioning and heterocycle choice critically impact target affinity .

Advanced Research Questions

Q. How can reaction bottlenecks (e.g., low regioselectivity) be resolved during synthesis?

  • Methodological Answer :

  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict regioselectivity in cyclization steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
  • Protecting groups : Temporarily block the triazole nitrogen with Boc to direct substitution to the thiazole ring .

Q. What computational tools are effective for predicting SAR and off-target interactions?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (PDB: 1M17) to prioritize analogs with ∆G < -9 kcal/mol .
  • Pharmacophore modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors at furan O) to guide derivatization .
  • Machine learning (DeepChem) : Train models on ChEMBL data to predict ADMET properties .

Q. How can contradictory bioactivity data (e.g., varying IC50 across studies) be reconciled?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and normalize to reference inhibitors (e.g., erlotinib for EGFR) .
  • Metabolite profiling (LC-MS/MS) : Check for in situ degradation (e.g., hydroxylation at C6) that may reduce potency .
  • Free energy calculations (MM-PBSA) : Quantify binding entropy differences due to protein flexibility .

Q. What experimental approaches identify primary biological targets?

  • Methodological Answer :

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout screens : Identify genes whose deletion abolishes cytotoxicity (e.g., PI3K/AKT pathway genes) .
  • SPR (Biacore) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., dopamine receptors) .

Q. How can metabolic stability be enhanced without compromising activity?

  • Methodological Answer :
  • Isotopic labeling (²H/¹⁸O) : Track metabolic hotspots (e.g., furan ring oxidation) via mass spec .
  • Structural modifications : Replace the furan with a bioisostere (e.g., thiophene) to block CYP3A4-mediated degradation .
  • Prodrug design : Mask the hydroxyl group as an acetate ester to improve plasma half-life .

属性

IUPAC Name

5-[(2-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2S/c26-19-10-5-4-9-18(19)21(30-14-12-29(13-15-30)17-7-2-1-3-8-17)22-24(32)31-25(34-22)27-23(28-31)20-11-6-16-33-20/h1-11,16,21,32H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKWMJCLWAKBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。